4-Cyclohexylcyclohexanol

CAS No.: 2433-14-9

Cat. No.: VC2480828

Molecular Formula: C12H22O

Molecular Weight: 182.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2433-14-9 |

|---|---|

| Molecular Formula | C12H22O |

| Molecular Weight | 182.3 g/mol |

| IUPAC Name | 4-cyclohexylcyclohexan-1-ol |

| Standard InChI | InChI=1S/C12H22O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h10-13H,1-9H2 |

| Standard InChI Key | AFKMHDZOVNDWLO-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)C2CCC(CC2)O |

| Canonical SMILES | C1CCC(CC1)C2CCC(CC2)O |

Introduction

Structural Characteristics

Molecular Configuration

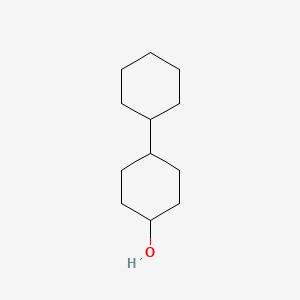

4-Cyclohexylcyclohexanol features two cyclohexyl rings connected at the 1-position, with a hydroxyl group attached at the 4-position of one ring . This arrangement creates a molecule with specific conformational possibilities due to the flexibility of cyclohexyl rings. The molecule's structure can be represented in both 2D and 3D formats, which are essential for understanding its spatial arrangement and potential interactions with other substances.

Stereochemistry

The compound can exist in different stereoisomeric forms, including cis and trans configurations. This stereochemical variation arises from the different possible orientations of the hydroxyl group relative to the cyclohexyl substituent . The stereochemistry significantly influences physical properties, reactivity patterns, and potential applications of 4-cyclohexylcyclohexanol.

| Structural Feature | Description | Significance |

|---|---|---|

| Molecular Backbone | Bicyclohexyl system | Provides structural rigidity and framework |

| Functional Group | Hydroxyl at 4-position | Center for chemical reactivity and hydrogen bonding |

| Stereochemistry | Cis/trans isomerism possible | Affects three-dimensional structure and properties |

| Ring Conformation | Chair conformations predominant | Determines spatial arrangement and stability |

Table 1: Key Structural Features of 4-Cyclohexylcyclohexanol and Their Significance

Chemical Identification

Nomenclature

The compound is systematically named 4-cyclohexylcyclohexanol according to IUPAC nomenclature rules, accurately describing a cyclohexanol with a cyclohexyl substituent at position 4 . Alternative names include [1,1'-Bicyclohexyl]-4-ol and [Bicyclohexyl]-4-ol, which emphasize the bicyclic nature of the compound's core structure.

Chemical Identifiers

Various chemical identifiers have been established for unambiguous identification of 4-cyclohexylcyclohexanol in chemical databases and scientific literature.

| Identifier Type | Value | Reference System |

|---|---|---|

| CAS Registry Number | 2433-14-9 | Chemical Abstracts Service |

| IUPAC Standard InChIKey | AFKMHDZOVNDWLO-UHFFFAOYSA-N | International Chemical Identifier |

| Molecular Formula | C12H22O | Chemical Composition |

| Molecular Weight | 182.3025 g/mol | Atomic Mass Units |

Table 2: Chemical Identifiers for 4-Cyclohexylcyclohexanol

Physical Properties

Physical State and Appearance

4-Cyclohexylcyclohexanol exists as a solid at ambient conditions, as confirmed by the spectroscopic analysis methods employed in its characterization . The physical state is significant for handling, storage, and application considerations of this compound.

Spectroscopic Properties

The infrared spectroscopic profile of 4-cyclohexylcyclohexanol has been documented using split mull techniques, providing valuable insights into its molecular vibrations and functional group characteristics .

| Spectroscopic Region | Medium Used | Wavenumber Range (cm⁻¹) |

|---|---|---|

| Higher Frequency | Fluorolube | 3800-1330 |

| Lower Frequency | Mineral Oil | 1330-400 |

Table 3: IR Spectroscopic Analysis Conditions for 4-Cyclohexylcyclohexanol

Synthesis Methods

Biphenyl-Based Synthesis

One documented approach for synthesizing 4-cyclohexylcyclohexanol involves using biphenyl as the starting material . This synthetic pathway produces a mixture of cis and trans isomers. The process likely involves several steps, beginning with the hydrogenation of biphenyl's aromatic rings to form bicyclohexyl, followed by selective functionalization to introduce the hydroxyl group at the 4-position.

Reduction of 4-Cyclohexylcyclohexanone

Another logical synthetic route to 4-cyclohexylcyclohexanol involves the reduction of 4-cyclohexylcyclohexanone . This transformation can be achieved using various reducing agents, with the choice of reagent influencing the stereoselectivity of the reduction process and consequently the ratio of stereoisomers in the product.

| Synthetic Approach | Starting Material | Potential Reagents | Stereochemical Outcome |

|---|---|---|---|

| Biphenyl Hydrogenation | Biphenyl | H₂, metal catalysts | Cis-trans mixture |

| Ketone Reduction | 4-Cyclohexylcyclohexanone | NaBH₄, LiAlH₄ | Reagent-dependent stereoselectivity |

Table 4: Comparative Analysis of Synthetic Approaches to 4-Cyclohexylcyclohexanol

Spectroscopic Characterization

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H | 3300-3400 | Stretching |

| C-H (cyclohexyl) | 2850-2950 | Stretching |

| C-O | 1050-1150 | Stretching |

| C-H | 1350-1480 | Bending |

Table 5: Expected IR Absorption Bands for 4-Cyclohexylcyclohexanol Based on Functional Groups

Data Formats and Accessibility

The spectroscopic data for 4-cyclohexylcyclohexanol is available in multiple formats, enhancing accessibility for research and identification purposes . These formats include original hardcopy spectrum scans, digitized spectrum images, SVG format spectrum images, and JCAMP-DX format downloads, providing researchers with versatile options for examining the compound's spectroscopic fingerprint.

Chemical Reactivity

Hydroxyl Group Reactions

As a secondary alcohol, 4-cyclohexylcyclohexanol can participate in various chemical transformations centered around the hydroxyl functionality. These reactions expand the synthetic utility of the compound and its potential applications.

| Reaction Type | Reagents | Product Type | Reaction Mechanism |

|---|---|---|---|

| Oxidation | PCC, PDC, TEMPO | 4-Cyclohexylcyclohexanone | Hydrogen abstraction |

| Esterification | Carboxylic acids, acid chlorides | Esters | Nucleophilic acyl substitution |

| Etherification | Alkyl halides, base | Ethers | SN2 displacement |

| Dehydration | Strong acids, heat | Bicyclohexyl alkenes | E1/E2 elimination |

Table 6: Potential Chemical Transformations of 4-Cyclohexylcyclohexanol

Catalytic Transformations

Advanced catalytic systems could potentially be applied to transform 4-cyclohexylcyclohexanol. Recent research has demonstrated that mesoporous H-Beta catalysts modified with copper and nickel have shown effectiveness in selective oxidation reactions of cyclic compounds . The H-Beta/Cu/Ni (15%) catalyst, for example, has demonstrated exceptional conversion (98.5%) and selectivity (100%) in the oxidation of cyclohexene under optimized conditions . Adapting such catalytic systems could provide efficient methods for selective transformation of 4-cyclohexylcyclohexanol.

Structural Analogs and Derivatives

4-Cyclohexylcyclohexanone

4-Cyclohexylcyclohexanone (C12H20O) represents a closely related compound to 4-cyclohexylcyclohexanol, differing only in the functional group at the 4-position . This ketone analog shares the bicyclohexyl backbone but features a carbonyl group instead of a hydroxyl group.

| Property | 4-Cyclohexylcyclohexanol | 4-Cyclohexylcyclohexanone |

|---|---|---|

| Molecular Formula | C12H22O | C12H20O |

| Molecular Weight | 182.3025 g/mol | 180.29 g/mol |

| Functional Group | Hydroxyl (-OH) | Carbonyl (C=O) |

| CAS Registry Number | 2433-14-9 | 92-68-2 |

| IUPAC Standard InChI | InChI=1S/C12H22O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10 | InChI=1S/C12H20O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10 |

Table 7: Comparative Analysis of 4-Cyclohexylcyclohexanol and Its Ketone Analog

Alkylated Derivatives

Patent literature describes compounds classified as 4-(4'-alkylcyclohexyl)cyclohexanol, which represent alkylated derivatives of 4-cyclohexylcyclohexanol . These derivatives feature alkyl chains attached to the 4'-position of the second cyclohexyl ring, creating a family of compounds with potentially varied physical properties and applications in specialized fields.

| Application Area | Relevant Property | Potential Role |

|---|---|---|

| Liquid Crystals | Rigid bicyclic framework | Structural component in display technologies |

| Organic Synthesis | Hydroxyl functionality | Versatile intermediate for complex molecules |

| Material Science | Conformational properties | Component in specialty polymers and composites |

| Pharmaceutical Research | Stereochemically defined scaffold | Potential building block for bioactive compounds |

Table 8: Potential Application Areas for 4-Cyclohexylcyclohexanol and Their Rationale

Research Limitations and Future Directions

Current Knowledge Gaps

| Research Area | Current Status | Potential Investigation |

|---|---|---|

| Physical Characterization | Limited data available | Determine complete solubility profile, thermal properties |

| Spectroscopic Analysis | IR data available | Complete NMR, MS, and UV-Vis characterization |

| Synthetic Methodology | Basic approaches mentioned | Develop stereoselective synthesis methods |

| Application Development | Theoretical possibilities | Explore specific applications experimentally |

| Structure-Property Relationships | Minimal information | Correlate stereochemistry with physical properties |

Table 9: Research Gaps and Future Research Opportunities for 4-Cyclohexylcyclohexanol

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume